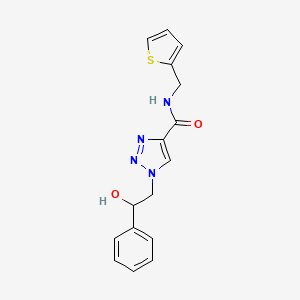

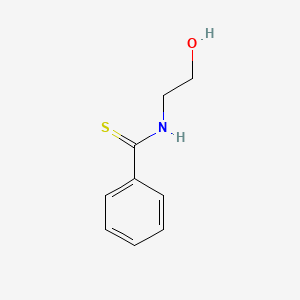

N-(2-hydroxyethyl)benzenecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxyethyl)benzenecarbothioamide, also known as HEBC, is a chemical compound that has been widely used in scientific research. This compound is a thiol-containing compound that has been found to exhibit various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

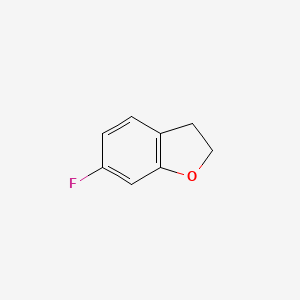

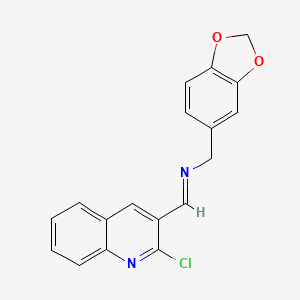

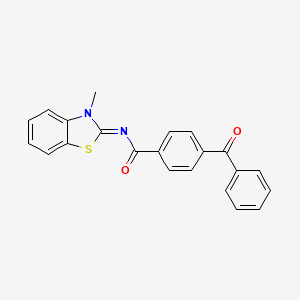

N-(2-hydroxyethyl)benzenecarbothioamide and its derivatives have been studied extensively for their role in chemical synthesis and structural analysis. For instance, N-arylthiobenzamides, closely related to N-(2-hydroxyethyl)benzenecarbothioamide, are involved in the thermally induced cyclization process to produce benzothiazoles, with N-(2-methoxyphenyl)benzenecarbothioamide being a specific example (Barrett et al., 2012). Furthermore, the structural analysis of benzenecarbothioamide complexes reveals intricate molecular interactions, such as the distorted octahedral geometry found in the (Benzenecarbothioamide-κS)pentacarbonyltungsten(0) complex, underscoring the compound's utility in crystallography and molecular design (Merniz et al., 2011).

Corrosion Inhibition

Several studies have highlighted the role of N-(2-hydroxyethyl)benzenecarbothioamide derivatives in corrosion inhibition. These compounds have shown promising results as corrosion inhibitors, particularly for mild steel in acidic mediums. They function by forming protective layers on the metal surface, thereby reducing corrosion rates. Advanced techniques such as electrochemical impedance spectroscopy and potentiodynamic polarization have been employed to evaluate the efficiency of these inhibitors, with findings indicating significant corrosion resistive behavior (Singh et al., 2021).

Anticancer Activity

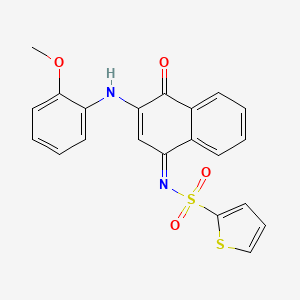

Compounds structurally related to N-(2-hydroxyethyl)benzenecarbothioamide have been synthesized and tested for their anticancer activity. Benzene sulfonamide derivatives, for example, have shown potent anticancer effects against MCF-7 breast carcinoma cell lines. Molecular docking studies have been used to further understand the interaction between these compounds and cancer cell proteins, providing insights into their mechanism of action and paving the way for potential therapeutic applications (Mohamed et al., 2022).

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)benzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCDFYMCVUIDHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727628 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2502089.png)

![2-Methyl[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2502090.png)

![N-(4-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2502092.png)

![N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502094.png)

![2-[Methyl(phenyl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2502097.png)

![N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2502101.png)